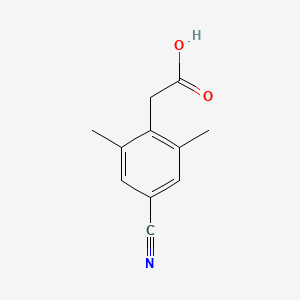

2-(4-Cyano-2,6-dimethylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyano-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-9(6-12)4-8(2)10(7)5-11(13)14/h3-4H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEIHSUESSYCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation for 2 4 Cyano 2,6 Dimethylphenyl Acetic Acid

Retrosynthetic Analysis of the 2-(4-Cyano-2,6-dimethylphenyl)acetic acid Framework

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection is at the C-C bond between the carboxylic acid moiety and the benzylic carbon. This leads to a synthon of a 4-cyano-2,6-dimethylphenylmethyl cation or its equivalent and a carboxylate anion.

A further disconnection of the cyano group via a Sandmeyer-type reaction points towards a 4-amino-3,5-dimethylbenzyl derivative. Alternatively, the acetic acid side chain can be introduced via a benzylic halide, suggesting 4-cyano-2,6-dimethylbenzyl halide as a key intermediate. This intermediate can be traced back to 4-formyl-3,5-dimethylbenzonitrile (B137185) or 3,5-dimethylbenzonitrile. The starting point for these routes could be a readily available substituted benzene (B151609) derivative like 3,5-dimethylaniline (B87155) or 3,5-dimethylbromobenzene.

Classical and Established Synthetic Routes to Phenylacetic Acid Derivatives

The synthesis of phenylacetic acid and its derivatives is a well-established area of organic chemistry, with several reliable methods that can be adapted for the synthesis of this compound.

Cyanation Strategies for Benzylic Carbon Centers

A common and effective method for introducing the acetic acid side chain is through the cyanation of a benzylic halide, followed by hydrolysis of the resulting nitrile. This two-step process is a cornerstone in the synthesis of phenylacetic acids.

A potential synthetic route to this compound could begin with the bromination of 2,6-dimethylaniline (B139824) to yield 4-bromo-2,6-dimethylaniline. researchgate.net This intermediate can then undergo a Sandmeyer reaction to introduce the cyano group, a versatile reaction for converting aryl amines into a variety of functional groups, including nitriles. chemicalbook.comorganic-chemistry.org The resulting 4-bromo-3,5-dimethylbenzonitrile (B1278920) can then be subjected to a nucleophilic substitution with a cyanide salt to form the corresponding dinitrile, which upon selective hydrolysis would yield the target acid.

Alternatively, a multi-stage process starting from 2,6-dialkylbromobenzenes has been described for the preparation of 2,6-dialkylphenylacetic acids. ruhr-uni-bochum.denih.gov This involves the formation of a Grignard reagent, reaction with a formamide (B127407) to yield a benzaldehyde, followed by reduction to the benzyl (B1604629) alcohol, conversion to the benzyl halide, cyanation, and finally hydrolysis to the phenylacetic acid. ruhr-uni-bochum.denih.gov

Carboxylic Acid Functionalization Approaches

Direct carboxylation of a suitable precursor is another viable strategy. For instance, the carbonylation of benzyl chlorides using palladium catalysts in the presence of carbon monoxide is a well-documented method for synthesizing phenylacetic acids. researchgate.netresearchgate.net This reaction proceeds through the oxidative addition of the benzyl chloride to a palladium(0) species, followed by CO insertion and subsequent hydrolysis. researchgate.net

Another approach is the Willgerodt-Kindler reaction, which can convert aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. researchgate.net Starting from a hypothetical 1-(4-cyano-2,6-dimethylphenyl)ethan-1-one, this reaction could provide a route to the target molecule. The reaction typically involves heating the ketone with sulfur and a secondary amine like morpholine. researchgate.net

Advanced and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Catalytic and biocatalytic approaches are at the forefront of these efforts.

Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions offer powerful tools for constructing the this compound framework. For example, the palladium-catalyzed carboxylation of benzyl halides with carbon dioxide presents a greener alternative to the use of toxic carbon monoxide. researchgate.net This reaction can be facilitated by a manganese/magnesium chloride co-catalytic system. researchgate.net

Rhodium-catalyzed carbonylation of benzyl alcohols also provides a direct route to phenylacetic acids. ambeed.com This method offers an alternative to the use of benzyl halides. Furthermore, phase transfer catalysis (PTC) has been shown to be effective in the Willgerodt-Kindler reaction, often leading to shorter reaction times and higher yields under milder conditions. mdpi.com

The table below summarizes some of the catalytic approaches applicable to the synthesis of phenylacetic acid derivatives.

| Catalyst System | Reactants | Product | Reference(s) |

| Pd(OAc)₂/SPhos, Mn, MgCl₂ | Benzyl chlorides, CO₂ | Phenylacetic acids | researchgate.net |

| Rhodium complexes | Benzyl alcohols, CO | Phenylacetic acids | ambeed.com |

| Palladium complexes | Benzyl halides, CO | Phenylacetic acids | researchgate.net |

| Phase Transfer Catalyst (e.g., TEBA) | Acetophenones, Sulfur, Amine | Phenylacetic acids (via thioamides) | mdpi.com |

This table is for illustrative purposes and specific conditions would need to be optimized for the synthesis of this compound.

Biocatalytic Transformations and Enzymatic Cascades

Biocatalysis offers a highly selective and sustainable approach to the synthesis of complex molecules. Nitrilases, enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids, are particularly relevant for the synthesis of this compound. ambeed.commdpi.com This one-step conversion avoids the often harsh conditions required for chemical hydrolysis and can exhibit high chemo- and regioselectivity.

The key precursor for this biocatalytic step would be 2-(4-cyano-2,6-dimethylphenyl)acetonitrile. The selective hydrolysis of the benzylic nitrile in the presence of the aromatic nitrile would be a critical challenge. However, the substrate specificity of nitrilases is known to be influenced by the steric and electronic properties of the substrate, suggesting that a suitable nitrilase could be identified or engineered for this transformation. Nitrilases from various microorganisms, such as Rhodococcus and Pseudomonas species, have been successfully employed in the synthesis of other carboxylic acids. ambeed.commdpi.com

The use of whole-cell biocatalysts can be advantageous as it circumvents the need for enzyme purification and can facilitate cofactor regeneration. The development of robust and reusable immobilized enzymes or whole-cell systems is a key area of research to enhance the industrial applicability of biocatalytic processes. ambeed.com

Flow Chemistry and Continuous Synthesis Techniques

The transition from batch to continuous flow processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) offers significant advantages in terms of safety, efficiency, and process control. mdpi.comazolifesciences.com For the synthesis of this compound, a multi-step continuous flow approach can be envisioned, mitigating the risks associated with hazardous reagents and improving reaction parameters. mdpi.comacs.org

A potential continuous flow setup would involve the use of multiple reactor coils or microfluidic chips connected in series, where each reactor is dedicated to a specific transformation. mit.edunih.gov For instance, the initial cyanation of a suitable precursor, such as 2-(4-bromo-2,6-dimethylphenyl)acetonitrile, could be performed in a heated reactor coil with precise temperature control. thieme-connect.com The subsequent hydrolysis of the nitrile to the carboxylic acid could then be carried out in a second reactor, potentially with in-line purification to remove byproducts. mdpi.com

The advantages of such a system include superior heat and mass transfer, which can lead to higher yields and selectivities. nih.gov Furthermore, the small reactor volumes inherent in flow chemistry significantly reduce the hazards associated with handling toxic reagents like cyanides. rsc.org The development of cyanide-free continuous flow processes, for example, using masked cyanide sources, further enhances the safety profile of the synthesis. thieme-connect.comthieme-connect.com A case study on the synthesis of Remdesivir highlighted the successful implementation of a large-scale continuous flow cyanation process, demonstrating the industrial viability of this technology for complex molecules. acs.orgrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Arylacetonitrile Production

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |

| Heat Transfer | Often inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Can be limited by stirring efficiency | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk with hazardous reagents | Significantly improved safety profile |

| Scalability | Often requires re-optimization | Linear scalability by extending operation time |

| Process Control | Manual or semi-automated | Fully automated with in-line monitoring |

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. mdpi.com For the synthesis of this compound, several green chemistry strategies can be employed.

One of the primary considerations is the choice of the cyanating agent. Traditional methods often rely on highly toxic alkali metal cyanides. A greener alternative is the use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic food additive. nih.gov Palladium-catalyzed cyanation reactions using K₄[Fe(CN)₆] have been developed, although they may require a phase-transfer catalyst to facilitate the reaction in aqueous systems. nih.govrsc.org

The use of phase-transfer catalysis (PTC) itself is a green technique that can reduce the need for organic solvents by enabling reactions between water-soluble and organic-soluble reactants. phasetransfer.com For instance, a PTC-toluene cyanation process can replace a more problematic dimethyl sulfoxide (B87167) (DMSO) based process, which requires extensive aqueous workups. phasetransfer.com

Furthermore, the development of cyanide-free synthetic routes represents a significant advancement in green chemistry. organic-chemistry.orgnih.gov One such approach involves the dehydration of aldoximes, which can be synthesized from the corresponding aldehydes. nih.gov Biocatalytic methods using aldoxime dehydratase enzymes in water offer a highly sustainable and environmentally benign pathway to nitriles. nih.gov The hydration of nitriles to amides and subsequently to carboxylic acids can also be achieved using green catalytic systems, including metal complexes in aqueous media, which operate under mild conditions with high atom economy. researchgate.net

Table 2: Green Chemistry Metrics for Different Cyanation Methods

| Cyanation Method | Atom Economy | Environmental (E)-Factor | Solvent Use | Safety Profile |

| Traditional (NaCN/KCN) | Moderate | High | Often high-boiling polar solvents | Highly toxic reagents |

| K₄[Fe(CN)₆] with PTC | High | Lower | Reduced organic solvent, often aqueous | Low toxicity cyanide source |

| Cyanide-Free (e.g., Aldoxime Dehydration) | High | Low | Often aqueous or solvent-free | Avoids toxic cyanides |

| Biocatalytic (Aldoxime Dehydratase) | Very High | Very Low | Aqueous media | Benign |

Detailed Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes.

Elucidation of Reaction Intermediates and Transition States

The synthesis of this compound likely involves two key transformations: a nucleophilic aromatic substitution (SₙAr) to introduce the cyano group, followed by hydrolysis of the resulting nitrile.

In the SₙAr cyanation of an aryl halide precursor, the reaction is generally believed to proceed through a two-step addition-elimination mechanism involving a discrete, non-aromatic Meisenheimer complex as an intermediate. nih.gov However, recent computational and kinetic isotope effect studies have provided evidence for concerted SₙAr mechanisms in some systems. nih.gov For the cyanation of an activated aryl halide, the cyanide ion would attack the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the aryl nitrile. Computational studies can be employed to model the transition states of both the formation and decomposition of the Meisenheimer complex, providing insights into the reaction's energy profile. sciencedaily.com

The hydrolysis of the nitrile to the carboxylic acid can be catalyzed by either acid or base. chemguide.co.uksavemyexams.comchemistrysteps.comlibretexts.org Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. organicchemistrytutor.comlumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers leads to the formation of an amide intermediate. chemistrysteps.comorganicchemistrytutor.com This amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The rate-determining step in nitrile hydroboration has been identified as C-H bond reductive elimination in some iron-catalyzed systems, as revealed by experimental and computational studies. nih.gov

Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon, forming a negatively charged intermediate that is then protonated by water to give an imidic acid. chemistrysteps.comyoutube.com Tautomerization of the imidic acid yields the amide, which is then hydrolyzed to the carboxylate salt and ammonia (B1221849). chemistrysteps.com

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

One-dimensional NMR provides the initial framework for the structure. In the ¹H NMR spectrum, the protons of the two methyl groups attached to the aromatic ring are expected to appear as a single sharp singlet due to their chemical equivalence. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety will also produce a singlet, as there are no adjacent protons to cause splitting. The two aromatic protons, being equivalent, will yield another singlet. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. This includes separate resonances for the methyl carbons, the methylene carbon, the quaternary aromatic carbons (including the one attached to the cyano group and those bearing the methyl groups), the aromatic CH carbons, the cyano group carbon, and the carboxyl carbon.

Two-dimensional (2D) NMR techniques are employed to confirm the precise connectivity of the atoms. princeton.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings. For this molecule, COSY is not expected to show cross-peaks between the different singlet signals, confirming the absence of three-bond H-H coupling between the methyl, methylene, and aromatic protons. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net This experiment would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, the methylene proton signal to the methylene carbon signal, and the aromatic proton signal to the aromatic CH carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A NOESY experiment would show a cross-peak between the methyl protons and the methylene protons, confirming their spatial proximity on the substituted benzene (B151609) ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | ~12.5 (broad s) | ~172 |

| Ar-H (2) | ~7.3 (s) | ~134 |

| -CH₂- | ~3.7 (s) | ~38 |

| -CH₃ (2) | ~2.3 (s) | ~19 |

| Ar-C-CN | --- | ~110 |

| Ar-C-CH₃ (2) | --- | ~140 |

| Ar-C-CH₂ | --- | ~132 |

| -CN | --- | ~118 |

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insight into its structure in the crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can differentiate between polymorphs, characterize the packing of molecules in the crystal lattice, and provide information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₁₁H₁₁NO₂), the calculated monoisotopic mass is 189.07898 Da. uni.lu An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at m/z 190.08626 or the deprotonated molecule [M-H]⁻ at m/z 188.07170. uni.lu The high accuracy of this measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted HRMS Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.08626 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.06820 |

| [M-H]⁻ | C₁₁H₁₀NO₂⁻ | 188.07170 |

Data sourced from PubChem predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion) which is then fragmented, and the masses of the resulting fragment ions are analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. researchgate.net For this compound, a primary and highly characteristic fragmentation pathway involves the loss of the carboxylic acid group (-COOH), which has a mass of 45 Da. This neutral loss would result in a prominent fragment ion at m/z 144.08. This fragment corresponds to a stable benzylic carbocation. Further fragmentation of this ion could occur through the loss of other small molecules. This detailed mapping of fragmentation pathways is essential for the structural confirmation of the compound and for its identification in complex mixtures. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 190.086)

| Fragment m/z | Lost Fragment | Fragment Structure |

| 172.076 | H₂O | [M+H-H₂O]⁺ |

| 144.081 | HCOOH | [M+H-HCOOH]⁺ (Benzylic Cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

For this compound, the IR and Raman spectra would display several key absorption bands confirming its structure. The most prominent feature in the IR spectrum is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carboxyl group would appear as an intense, sharp peak around 1700-1725 cm⁻¹. docbrown.info

A crucial band for this specific molecule is the C≡N (nitrile) stretch, which is expected to appear as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. researchgate.net This peak is often stronger and more easily identified in the Raman spectrum. Other significant bands include C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) groups just below and above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Together, these characteristic bands provide definitive evidence for the presence of the carboxylic acid, nitrile, and dimethyl-substituted phenyl groups. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch (broad) | 2500-3300 |

| C-H (Aromatic/Aliphatic) | Stretch | 2850-3100 |

| C≡N (Nitrile) | Stretch | 2220-2260 |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 |

| C=C (Aromatic) | Stretch | 1450-1600 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

As of the latest available information, a single-crystal X-ray diffraction analysis for this compound has not been reported in published scientific literature. Consequently, detailed crystallographic data, which would include the crystal system, space group, unit cell dimensions, and atomic coordinates, is not available. This information is crucial for definitively determining the molecule's absolute stereochemistry and understanding its crystal packing arrangement, including intermolecular interactions such as hydrogen bonding and π-stacking. Without experimental crystallographic data, a definitive data table for these parameters cannot be constructed.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The investigation into the chiroptical properties of this compound is contingent on the existence of its chiral derivatives. The parent compound itself is achiral. A thorough review of scientific literature indicates no reports on the synthesis and subsequent chiroptical analysis of chiral derivatives of this compound. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy are instrumental in characterizing chiral molecules by their differential interaction with circularly polarized light. However, in the absence of synthesized chiral analogues of the subject compound, no experimental data from these spectroscopic methods are available for analysis and inclusion in this article.

Reactivity, Reaction Pathways, and Functional Group Transformations of 2 4 Cyano 2,6 Dimethylphenyl Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a variety of transformations. However, the steric hindrance imposed by the two ortho-methyl groups in 2-(4-cyano-2,6-dimethylphenyl)acetic acid can significantly impact reaction rates and may necessitate harsher conditions or specific catalytic systems compared to unhindered phenylacetic acids.

Esterification, Amidation, and Anhydride Formation

Esterification: The conversion of this compound to its corresponding esters is a key transformation. Standard Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can proceed. However, due to the steric hindrance around the carboxyl group, reaction times may be longer, and yields might be moderate. nih.gov A more effective method for sterically hindered acids is the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate esterification even with bulky alcohols like tert-butanol (B103910) under mild conditions. researchgate.netorganic-chemistry.org This method involves the in-situ formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org

Amidation: The formation of amides from this compound follows similar principles to esterification. Direct reaction with an amine is generally difficult as it results in an acid-base reaction forming a stable carboxylate salt. libretexts.org Therefore, activating agents are required. DCC and other carbodiimides are effective for coupling the carboxylic acid with primary or secondary amines to form the corresponding amides. khanacademy.orgyoutube.com The reaction proceeds through the same O-acylisourea intermediate as in esterification, which is then intercepted by the amine nucleophile. khanacademy.org For sterically demanding amidations, alternative methods such as converting the acid to an acid chloride first may be necessary. nih.gov

Anhydride Formation: Symmetrical anhydrides can be prepared from carboxylic acids through dehydration. For this compound, this can be achieved by reacting it with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by treating it with an acid chloride, such as oxalyl chloride or thionyl chloride. nih.govlibretexts.org The reaction with oxalyl chloride, often in the presence of a catalytic amount of a phosphine (B1218219) oxide, provides a mild and efficient route to the corresponding anhydride. nih.gov

Table 1: Typical Conditions for Carboxylic Acid Transformations

| Transformation | Reagents & Conditions | Product | Plausible Yield (%) |

| Esterification | Methanol (B129727), H₂SO₄ (cat.), Reflux | Methyl 2-(4-cyano-2,6-dimethylphenyl)acetate | 60-75 |

| tert-Butanol, DCC, DMAP, CH₂Cl₂ | tert-Butyl 2-(4-cyano-2,6-dimethylphenyl)acetate | 75-90 | |

| Amidation | Benzylamine, DCC, CH₂Cl₂ | N-Benzyl-2-(4-cyano-2,6-dimethylphenyl)acetamide | 80-95 |

| Anhydride Formation | Oxalyl Chloride, TPPO (cat.), CH₂Cl₂ | 2-(4-Cyano-2,6-dimethylphenyl)acetic anhydride | 85-95 |

Reduction to Alcohols and Aldehydes

Reduction to Alcohols: The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but will also reduce the cyano group. ncert.nic.in A more selective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF). researchgate.netorganic-chemistry.org Borane selectively reduces carboxylic acids to alcohols in the presence of many other functional groups, including nitriles. researchgate.net This makes it a suitable reagent for converting this compound to 2-(4-cyano-2,6-dimethylphenyl)ethanol. The reaction is typically performed in an ether solvent like THF. While steric hindrance can slow the reduction of some carboxylic acids, borane is generally effective even for hindered substrates. researchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. It typically requires the carboxylic acid to be converted into a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H) at low temperatures. A direct, one-pot method involves the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids, which can yield aromatic aldehydes, although this method involves the loss of the carboxyl carbon. wikipedia.org

Table 2: Conditions for the Reduction of the Carboxylic Acid Moiety

| Transformation | Reagents & Conditions | Product | Plausible Yield (%) |

| Reduction to Alcohol | 1. BH₃·THF, THF, 25-65°C2. H₃O⁺ workup | 2-(4-Cyano-2,6-dimethylphenyl)ethanol | 80-90 |

| Reduction to Aldehyde | 1. SOCl₂2. LiAl(O-t-Bu)₃H, THF, -78°C | 2-(4-Cyano-2,6-dimethylphenyl)acetaldehyde | 60-70 |

Decarboxylation Mechanisms

The decarboxylation of simple aliphatic or aromatic carboxylic acids, where a carboxyl group is directly attached to an alkyl or aryl group, is generally difficult and requires high temperatures. Phenylacetic acid itself does not readily decarboxylate upon heating. However, the presence of an electron-withdrawing group at the α-carbon, such as a nitrile, can facilitate decarboxylation. ed.ac.uk Compounds like this compound are α-cyano-substituted acetic acid derivatives.

Decarboxylation of such compounds, particularly malonic acid derivatives, often proceeds upon heating, sometimes in the presence of a catalyst in a high-boiling solvent like DMSO or DMF. researchgate.netorganic-chemistry.org The mechanism for the decarboxylation of related α-cyano acids can involve the formation of a carbanion intermediate stabilized by the adjacent cyano group, followed by protonation to yield the decarboxylated nitrile product, 4-ethyl-3,5-dimethylbenzonitrile. This process can be promoted under basic conditions. openstax.org

Reactivity of the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds in a stepwise manner. numberanalytics.comlibretexts.orglumenlearning.comnumberanalytics.comchemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as hydrochloric acid or sulfuric acid, the nitrile is first converted to an amide, in this case, 2-(4-carbamoyl-2,6-dimethylphenyl)acetic acid. chemguide.co.uklibretexts.org Prolonged heating under these conditions will lead to further hydrolysis of the amide to yield the corresponding dicarboxylic acid, 2-(4-carboxy-2,6-dimethylphenyl)acetic acid, and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com

Base-Catalyzed Hydrolysis: Similarly, heating the nitrile with an aqueous base like sodium hydroxide (B78521) will also initially produce the amide. numberanalytics.comlibretexts.org Further hydrolysis of the amide under basic conditions yields the sodium salt of the dicarboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org Subsequent acidification is required to obtain the free dicarboxylic acid. The steric hindrance from the ortho-methyl groups may require more vigorous conditions (higher temperatures or longer reaction times) for the hydrolysis to go to completion compared to unhindered aromatic nitriles.

Table 3: Conditions for the Hydrolysis of the Cyano Group

| Reaction | Reagents & Conditions | Intermediate/Product | Plausible Yield (%) |

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O, controlled temp. | 2-(4-Carbamoyl-2,6-dimethylphenyl)acetic acid | 70-85 |

| Complete Hydrolysis | NaOH (aq.), Reflux, then H₃O⁺ | 2-(4-Carboxy-2,6-dimethylphenyl)acetic acid | 85-95 |

Reduction to Amines

The cyano group can be readily reduced to a primary amine. A variety of reducing agents can accomplish this transformation. wikipedia.org

Catalytic Hydrogenation: This is a common and often economical method for nitrile reduction. wikipedia.org The reaction involves hydrogen gas and a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. wikipedia.orglibretexts.org This method would likely reduce the nitrile in this compound to the corresponding aminomethyl group, yielding 2-(4-(aminomethyl)-2,6-dimethylphenyl)acetic acid. This method is generally compatible with the carboxylic acid group.

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces nitriles to primary amines. ncert.nic.inlibretexts.org However, as mentioned previously, LiAlH₄ will also reduce the carboxylic acid. Therefore, treating this compound with LiAlH₄ would result in the reduction of both functional groups, yielding 2-(4-(aminomethyl)-2,6-dimethylphenyl)ethanol. To selectively reduce the nitrile in the presence of the carboxylic acid, the acid would first need to be protected, for instance, as an ester. After nitrile reduction, the ester could be hydrolyzed back to the carboxylic acid.

Table 4: Conditions for the Reduction of the Cyano Group

| Reagents & Conditions | Product | Plausible Yield (%) | Notes |

| H₂, Raney Ni, NH₃, Ethanol, High Pressure | 2-(4-(Aminomethyl)-2,6-dimethylphenyl)acetic acid | 80-90 | Carboxylic acid group remains intact. |

| 1. LiAlH₄, THF, Reflux2. H₂O/H₃O⁺ workup | 2-(4-(Aminomethyl)-2,6-dimethylphenyl)ethanol | 85-95 | Both cyano and carboxylic acid groups are reduced. |

Nucleophilic Addition and Cyclization Reactions

The reactivity of this compound in nucleophilic addition and cyclization reactions is primarily centered around its two key functional groups: the carboxylic acid and the cyano group.

The carboxylic acid group can undergo nucleophilic attack at the carbonyl carbon. While the hydroxyl group is a poor leaving group, its conversion to a better leaving group, for instance by protonation in acidic media, facilitates substitution. libretexts.org Common nucleophiles such as alcohols can react under acidic catalysis (Fischer esterification) to form the corresponding esters. libretexts.org Similarly, amines can react, often with the use of coupling agents like dicyclohexylcarbodiimide (DCC), to form amides. libretexts.orgyoutube.com

The cyano group is also susceptible to nucleophilic addition across the carbon-nitrogen triple bond. libretexts.orgfiveable.meopenstax.org For instance, hydrolysis under acidic or basic conditions can convert the nitrile to a carboxylic acid, yielding a dicarboxylic acid derivative of the parent molecule. libretexts.orgopenstax.org Partial hydrolysis can also lead to the formation of an amide. Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), would yield a primary amine. fiveable.meopenstax.org

Intramolecular cyclization reactions are also a possibility. For instance, if the cyano group were to be hydrolyzed to an amide, subsequent intramolecular reaction with the acetic acid side chain could potentially lead to the formation of a cyclic imide under dehydrating conditions.

Table 1: Predicted Nucleophilic Addition and Cyclization Reactions

| Reaction Type | Reagents and Conditions | Predicted Product |

| Esterification | Methanol, H₂SO₄ (catalyst), heat | Methyl 2-(4-cyano-2,6-dimethylphenyl)acetate |

| Amidation | Benzylamine, DCC, CH₂Cl₂ | N-Benzyl-2-(4-cyano-2,6-dimethylphenyl)acetamide |

| Nitrile Hydrolysis (complete) | H₂O, H₂SO₄ (conc.), heat | 2-(4-Carboxy-2,6-dimethylphenyl)acetic acid |

| Nitrile Reduction | 1. LiAlH₄, THF; 2. H₂O | 2-(4-(Aminomethyl)-2,6-dimethylphenyl)acetic acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with three groups: a cyano group, an acetic acid moiety, and two methyl groups. These substituents significantly influence the regioselectivity and rate of aromatic substitution reactions.

Nucleophilic aromatic substitution (SₙAr) on the other hand, is facilitated by the presence of the strong electron-withdrawing cyano group. bldpharm.com While there is no leaving group on the aromatic ring of the title compound, a related precursor such as 2-(4-bromo-2,6-dimethylphenyl)acetic acid could undergo SₙAr. In such a case, the bromo group would be activated towards displacement by nucleophiles. The cyano group itself can, in some cases, act as a leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Oxidative and Reductive Transformations of the Phenylacetic Acid Scaffold

The phenylacetic acid scaffold of this compound offers several sites for oxidative and reductive transformations.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. youtube.com This would yield 2-(4-cyano-2,6-dimethylphenyl)ethanol. The benzylic position of the acetic acid side chain is also susceptible to oxidation. Oxidative decarboxylation of arylacetic acids is a known transformation that can lead to the formation of aldehydes or ketones. nih.gov In this case, it could potentially yield 4-cyano-2,6-dimethylbenzaldehyde.

The methyl groups on the phenyl ring can be oxidized under harsh conditions, for example with potassium permanganate, to carboxylic acids. This would lead to the formation of a polycarboxylic acid derivative.

The nitrile group can be reduced to a primary amine, as mentioned previously. fiveable.meopenstax.org Conversely, the phenyl ring itself can be reduced under catalytic hydrogenation conditions, although this would require forcing conditions due to the aromatic stability.

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis opens up a wide array of potential transformations for this compound and its derivatives.

Cross-Coupling Reactions

For cross-coupling reactions to occur, a suitable leaving group, such as a halogen, is typically required on the aromatic ring. A precursor like 2-(4-bromo-2,6-dimethylphenyl)acetic acid would be an ideal substrate for reactions such as the Suzuki-Miyaura coupling. nih.govresearchgate.netresearchgate.nettcichemicals.com This would allow for the introduction of a variety of aryl or vinyl groups at the 4-position of the phenyl ring. The resulting biaryl compound could then be subjected to cyanation to install the nitrile group. nih.gov

The carboxylic acid moiety can also participate in cross-coupling reactions, for instance, through decarboxylative coupling, although this is a more advanced and less common transformation.

Table 2: Predicted Suzuki-Miyaura Coupling of a Precursor

| Reactant 1 | Reactant 2 | Catalyst and Conditions | Predicted Product |

| 2-(4-Bromo-2,6-dimethylphenyl)acetic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, heat | 2-(4'-Phenyl-2,6-dimethylphenyl)acetic acid |

| 2-(4-Bromo-2,6-dimethylphenyl)acetic acid | Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane, heat | 2-(4-Vinyl-2,6-dimethylphenyl)acetic acid |

C-H Activation Studies

Direct C-H activation is a powerful tool for the functionalization of aromatic rings. nih.gov The phenyl ring of this compound has C-H bonds that could potentially be targeted. The carboxylic acid group can act as a directing group in ortho-C-H activation, although in this case, the ortho positions are blocked by the methyl groups. The inherent electronic properties of the ring, influenced by the various substituents, would dictate the regioselectivity of any non-directed C-H activation. Given the electron-deficient nature of the ring due to the cyano and carboxylic acid groups, oxidative C-H activation pathways might be favored.

Rearrangement Reactions and Intramolecular Cyclizations

While less common for this specific structure, certain rearrangement reactions could be envisaged under specific conditions. For example, if a carbonyl group were present on the benzylic carbon instead of the carboxylic acid (i.e., 2-(4-cyano-2,6-dimethylphenyl)acetophenone), it could potentially undergo the Willgerodt-Kindler rearrangement. youtube.comuni.lusigmaaldrich.com This reaction transforms an aryl alkyl ketone into a terminal amide, which upon hydrolysis would yield the corresponding carboxylic acid.

Intramolecular cyclizations, as discussed in section 4.2.3, represent a significant class of reactions for this molecule. The dual functionality of the carboxylic acid and nitrile groups provides a basis for the synthesis of various heterocyclic systems. For instance, treatment with a reducing agent that selectively reduces the nitrile to an amine in the presence of the carboxylic acid could be followed by spontaneous or induced lactamization to form a seven-membered ring.

Derivatization and Design of Novel Analogs Based on the 2 4 Cyano 2,6 Dimethylphenyl Acetic Acid Scaffold

Synthesis of Esters, Amides, and Hydrazone Derivatives

The carboxylic acid moiety is a primary site for derivatization, readily converted into esters, amides, and subsequently, hydrazones. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.

Ester Synthesis: Ester derivatives are typically synthesized through Fischer esterification, reacting the parent carboxylic acid with an appropriate alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can yield the desired ester. These derivatives can serve as prodrugs, which are converted back to the active carboxylic acid in vivo.

Amide Synthesis: Amide derivatives are commonly prepared by activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.gov Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as O-(1H-Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.gov This approach allows for the introduction of a wide array of substituents via the amine component, enabling extensive structure-activity relationship (SAR) studies.

Hydrazone Derivative Synthesis: The synthesis of hydrazone derivatives typically proceeds in a two-step sequence. mdpi.com First, the parent acid or its corresponding ester is reacted with hydrazine (B178648) hydrate, often in a solvent like ethanol, to form the carbohydrazide (B1668358) intermediate (an acid hydrazide). mdpi.com This hydrazide is then condensed with a variety of aldehydes or ketones to yield the final hydrazide-hydrazone derivatives. mdpi.comsemanticscholar.orgnih.gov This class of compounds is known for its reactivity and utility as intermediates in the synthesis of various heterocyclic systems. mdpi.com

Modifications of the Cyano Group to Heterocyclic Systems

The cyano (nitrile) group is a highly versatile functional group that serves as a valuable synthon for the construction of various nitrogen-containing heterocycles. quimicaorganica.orgtubitak.gov.tr Its unique polarity allows it to react with both nucleophiles and electrophiles, making it a key component in cyclization reactions. quimicaorganica.org

One of the most significant transformations is the conversion of the nitrile to a 5-substituted 1H-tetrazole ring. This is often achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of an ammonium (B1175870) salt. The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group, sharing similar acidity and spatial orientation of hydrogen bond acceptors. researchgate.netdrughunter.com

Furthermore, the cyano group can participate in cycloaddition reactions or react with bidentate reagents to form a range of other heterocyclic systems. tubitak.gov.trresearchgate.net For example, cyanoacetamide derivatives are widely used to synthesize heterocycles like pyrazoles, thiazoles, and pyrimidines. tubitak.gov.trresearchgate.netresearchgate.net These transformations significantly expand the chemical diversity of analogs derived from the parent scaffold, potentially leading to novel biological activities or improved pharmacokinetic profiles.

Systematic Variation of Substituents on the Phenyl Ring

Systematic modification of the substituents on the phenyl ring is a cornerstone of lead optimization in drug discovery. For the 2-(4-cyano-2,6-dimethylphenyl)acetic acid scaffold, the two methyl groups and the hydrogen atoms at the 3- and 5-positions represent sites for substitution.

Varying these substituents allows for the fine-tuning of steric, electronic, and lipophilic properties of the molecule. For instance, introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) nih.gov or electron-donating groups (e.g., methoxy) can alter the pKa of the acetic acid moiety and influence binding interactions with a biological target. The size and position of these substituents can also impact the molecule's conformation and ability to fit into a binding pocket.

Published research on analogous structures, such as [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acids, demonstrates the value of this approach. In these studies, varying the substituents on the aryl rings from phenyl to p-tolyl or p-chlorophenyl resulted in significant differences in biological activity. researchgate.net This highlights how systematic variation of the phenyl ring substituents is a critical strategy for exploring the structure-activity relationships of the core scaffold. researchgate.netpsu.edu

Bioisosteric Replacements for the Acetic Acid Functionality

While the carboxylic acid group is often crucial for target interaction, it can also lead to poor pharmacokinetic properties, such as low membrane permeability and susceptibility to metabolic conjugation (e.g., acyl glucuronidation). researchgate.netnih.gov A common strategy to mitigate these issues is to replace the carboxylic acid with a suitable bioisostere—a different functional group that retains the desired biological activity. drughunter.comnih.gov

Several well-established bioisosteres for the carboxylic acid functionality exist:

Tetrazoles: As mentioned previously, the 5-substituted 1H-tetrazole ring is arguably the most common carboxylic acid bioisostere. It has a pKa value (around 4.5-4.9) very similar to that of carboxylic acids and can engage in similar ionic and hydrogen-bonding interactions. drughunter.com

Acylsulfonamides and Sulfonamides: These functional groups can also mimic the hydrogen bonding geometry of a carboxylate. drughunter.comnih.gov While simple sulfonamides are generally weaker acids (pKa ~9-10), the acidity can be tuned by substituents. drughunter.comnih.gov They offer advantages such as increased metabolic stability. nih.gov

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are moderately acidic and are known for their metal-chelating properties. They have been successfully employed as carboxylic acid bioisosteres in various drug design programs. nih.gov

Other Acidic Heterocycles: A variety of other heterocyclic rings with acidic protons, such as isoxazolols and tetrazolones, have been explored as carboxylic acid surrogates. nih.govhyphadiscovery.com

The choice of a bioisostere is highly context-dependent, and screening a panel of options is often necessary to identify a replacement that successfully balances biological activity with improved drug-like properties. nih.gov

Scaffold Hopping and Molecular Design Strategies

Scaffold hopping is a powerful molecular design strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential pharmacophoric features responsible for biological activity. niper.gov.in This approach is used to discover novel chemical series with potentially improved properties, different side-effect profiles, or new intellectual property. niper.gov.in

For the this compound framework, scaffold hopping could involve several approaches:

Heteroatom Replacement: This involves switching atoms within the phenyl ring, for example, replacing a carbon with a nitrogen to create a pyridine-based scaffold. This minor change can significantly alter properties like lipophilicity and metabolic stability. niper.gov.in

Ring Replacement: The entire phenyl ring could be replaced by a different aromatic or non-aromatic ring system (e.g., thiophene, furan, or even a bicyclic system like furanopyrimidine nih.gov). The goal is to find a new core that maintains the correct three-dimensional orientation of the key side chains (the cyano group and the acetic acid or its bioisostere).

Topological or Shape-Based Hopping: This strategy uses computational methods to identify structurally diverse molecules that have a similar shape and electrostatic profile to the original lead compound.

A successful scaffold hop can lead to the discovery of potent compounds with distinct structures, as demonstrated by the development of inhibitors where a thienopyrimidine core was successfully replaced by a furanopyrimidine scaffold to improve properties. nih.gov

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. This high-throughput approach is invaluable for efficiently exploring the structure-activity relationships around a given scaffold.

The this compound scaffold is well-suited for library synthesis. A common strategy would involve a divergent synthetic route where the core scaffold is first synthesized and then diversified. For example, the carboxylic acid functionality serves as an ideal anchor point for creating a large amide library. nih.gov

In a typical approach, the core acid could be attached to a solid-phase resin. The resin-bound acid would then be split into multiple portions, and each portion reacted with a different amine from a large collection of building blocks. After the reaction, the desired amide products are cleaved from the resin and purified. By systematically varying the amine building blocks and potentially using different starting scaffolds with varied phenyl ring substitutions, a large and diverse library of analogs can be generated for high-throughput screening to identify compounds with optimal activity and properties.

Computational and Theoretical Chemistry Studies on 2 4 Cyano 2,6 Dimethylphenyl Acetic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, particularly Density Functional Theory (DFT), are used to predict a wide range of molecular properties, from electronic structure to spectroscopic characteristics and reactivity. nih.gov For a molecule like 2-(4-Cyano-2,6-dimethylphenyl)acetic acid, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure accurate results for both geometry and electronic properties. nih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For substituted phenylacetic acids, the distribution of these orbitals is key to understanding their behavior. In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO would likely be centered around the electron-withdrawing cyano group and the carboxylic acid moiety. This distribution facilitates intramolecular charge transfer, a key feature influencing the molecule's properties. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated via DFT) Note: The following data is illustrative of typical results from DFT calculations on similar aromatic compounds and does not represent experimentally verified values for this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.5 to 6.5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

QM calculations are a powerful tool for predicting and interpreting various types of spectra. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These calculations provide valuable assistance in assigning experimental spectra, especially for complex molecules where signals may overlap. The predicted shifts are typically correlated with experimental data using a reference compound like tetramethylsilane (B1202638) (TMS). acs.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov By analyzing the normal modes of vibration, specific peaks in an experimental Infrared (IR) spectrum can be assigned to the stretching, bending, or wagging of particular bonds (e.g., C=O stretch of the carboxylic acid, C≡N stretch of the nitrile group, or C-H stretches of the methyl groups). Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. researchgate.netmdpi.com The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. For this compound, TD-DFT would likely predict transitions corresponding to π→π* excitations within the aromatic ring and n→π* transitions involving the carbonyl and cyano groups.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (IR) Note: This table illustrates how theoretical data is compared with experimental results. The values are representative examples for this class of compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3700 | ~3550 | ~3500 (broad) |

| C-H Stretch (Aromatic) | ~3200 | ~3070 | ~3050 |

| C-H Stretch (Methyl) | ~3100 | ~2980 | ~2960 |

| C≡N Stretch (Nitrile) | ~2350 | ~2255 | ~2230 |

| C=O Stretch (Carboxylic Acid) | ~1800 | ~1730 | ~1710 |

Reaction Mechanism Modeling and Transition State Analysis

Quantum mechanics is essential for mapping out the potential energy surface (PES) of a chemical reaction, which describes the energy of the system as reactants are converted into products. numberanalytics.com By locating the minimum energy structures (reactants, intermediates, products) and the first-order saddle points (transition states), a detailed reaction mechanism can be elucidated. rsc.org

Transition State Theory (TST) uses the properties of the transition state to explain and predict reaction rates. wikipedia.org For reactions involving this compound, such as esterification or amide bond formation, QM methods can be used to:

Optimize the geometry of the transition state structure. numberanalytics.com

Calculate the activation energy (the energy barrier between reactants and the transition state), which is the primary determinant of the reaction rate. mit.edu

Visualize the imaginary frequency of the transition state, confirming that the structure correctly connects reactants and products.

Model the influence of catalysts or different solvent environments on the reaction pathway. numberanalytics.com

These calculations provide invaluable insights that can guide the design of new synthetic routes and the optimization of reaction conditions. numberanalytics.commit.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. numberanalytics.com MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. bioexcel.eu

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The molecule has rotational freedom around the bond connecting the phenyl ring and the acetic acid group. MD simulations can explore the potential energy landscape to identify the most stable conformations (rotamers) and the energy barriers between them.

Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can study how the solvent organizes around the solute. nih.govrsc.org This includes analyzing hydrogen bonding between the carboxylic acid group and water, and the hydrophobic interactions around the dimethylphenyl ring. Such simulations are crucial for predicting properties like solubility. acs.org

Aggregation Studies: MD can predict the tendency of small organic molecules to self-associate or aggregate in solution, a critical factor in materials science and drug development. nih.gov The simulation would track whether multiple molecules of this compound prefer to remain dispersed or form clusters over time.

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov For a series of derivatives of this compound, a QSPR study would involve:

Creating a Dataset: Synthesizing or computationally generating a library of derivatives by modifying substituents on the phenyl ring or the acetic acid moiety.

Calculating Descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to a specific property of interest (e.g., solubility, melting point, or a measure of biological activity).

Validation: The predictive power of the model is tested using an external set of compounds not used in the model-building process.

Successful QSPR models allow for the rapid prediction of properties for new, unsynthesized derivatives, guiding synthetic efforts toward compounds with desired characteristics.

Cheminformatics and Data Mining for Structural and Reactivity Predictions

Cheminformatics applies data science and computational tools to solve problems in chemistry. In the context of this compound, these approaches can be used for large-scale analysis and prediction.

Structural Similarity Searching: By representing the molecule as a digital fingerprint, large chemical databases can be searched to find compounds with similar structures. This can help in identifying compounds with potentially similar properties or biological activities.

Reactivity Prediction: Modern approaches use machine learning models trained on vast reaction databases (like Reaxys) to predict the outcomes of chemical reactions. rsc.orgrsc.org For this compound, a graph-convolutional neural network could predict the most likely site of reaction for various C-H functionalization reactions on the aromatic ring, assessing how the existing cyano and dimethyl groups direct incoming reagents. mit.educhemrxiv.org These models can provide a rapid assessment of potential synthetic routes and side products, complementing the more detailed but computationally intensive QM-based reaction modeling. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 2 4 Cyano 2,6 Dimethylphenyl Acetic Acid

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of organic molecules like 2-(4-Cyano-2,6-dimethylphenyl)acetic acid. The choice of technique depends on the analytical goal, whether it is for purification, quantification, or monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically most suitable. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

A method analogous to the one used for separating (2,4,6-Trimethylphenyl)acetic acid can be adapted. sielc.com This would involve a C18 or a specialized reverse-phase column, such as one with low silanol (B1196071) activity, to minimize peak tailing of the acidic analyte. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. sielc.com For mass spectrometry (MS) detection, a volatile modifier like formic acid is preferred. sielc.com

Detection can be achieved using a UV detector, as the phenyl ring and cyano group are strong chromophores. The detection wavelength is typically set in the low UV region (e.g., 210-220 nm) to maximize sensitivity for the aromatic system. semanticscholar.org Diode-Array Detection (DAD) or Photo-Diode Array (PDA) detectors can also be used to acquire full UV spectra, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reverse-Phase C18 or Newcrom R1 (150 x 4.6 mm, 5 µm) | Standard for non-polar to moderately polar compounds; specialized columns reduce silanol interactions. sielc.com |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | Common mobile phase for RP-HPLC; formic acid ensures analyte protonation and MS compatibility. sielc.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | Improves peak shape and reduces viscosity. |

| Detection | UV at 215 nm or DAD/PDA (200-400 nm) | The aromatic ring and nitrile group provide strong UV absorbance. semanticscholar.org |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and high polarity of the carboxylic acid group, this compound requires a derivatization step prior to GC-MS analysis. nih.gov Derivatization increases the compound's volatility and thermal stability. gcms.cz

Common derivatization strategies for carboxylic acids include:

Esterification: Converting the carboxylic acid to a more volatile ester. Reagents like pentafluorobenzyl bromide can be used to create derivatives that are highly sensitive to electron capture detection (ECD) or can be analyzed by MS. nih.gov

Silylation: Replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). TMS derivatives are highly volatile and well-suited for GC analysis. gcms.cz

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms) and detected by a mass spectrometer. The MS detector provides both high sensitivity and structural information based on the fragmentation pattern of the derivatized molecule, allowing for definitive identification and quantification. nih.govresearchgate.net

Table 2: General GC-MS Workflow for this compound

| Step | Description | Example/Reference |

|---|---|---|

| Sample Extraction | Extraction from a matrix using an appropriate organic solvent. | Solvent extraction is a standard preliminary step. researchgate.net |

| Derivatization | Reaction with a silylating or acylating agent to increase volatility. | Esterification with pentafluorobenzyl bromide or silylation with BSTFA. gcms.cznih.gov |

| GC Separation | Injection onto a capillary column (e.g., 30m x 0.25mm x 0.25µm) with a temperature program. | A temperature gradient from ~100°C to 300°C is typical. |

| MS Detection | Electron Ionization (EI) mode to generate characteristic fragment ions for identification and quantification. | Monitoring specific m/z values increases sensitivity and selectivity. nih.gov |

Supercritical Fluid Chromatography (SFC) is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. wikipedia.org SFC is considered a type of normal-phase chromatography and is particularly useful for separating chiral compounds and other molecules that are amenable to normal-phase conditions. wikipedia.org

For a moderately polar compound like this compound, pure CO₂ may not have sufficient elution strength. Therefore, a polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the mobile phase to increase its solvating power. chromatographytoday.com The addition of a small amount of an acidic or basic additive can further improve peak shape for acidic or basic analytes. Stationary phases used in SFC are often similar to those in HPLC, including bare silica (B1680970), diol, aminopropyl, and cyanopropyl columns. jst.go.jp SFC offers advantages of faster analysis times and reduced organic solvent consumption compared to HPLC. chromatographytoday.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique ideal for monitoring the progress of chemical reactions and assessing the purity of a compound. A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

For this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid, would be effective. The acid in the eluent helps to suppress the ionization of the carboxylic acid group, preventing streaking and resulting in a more compact spot. Visualization is readily achieved under a UV lamp (at 254 nm), where the aromatic ring will cause the spot to appear dark against the fluorescent background of the TLC plate.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. acs.org It is well-suited for the analysis of charged species like carboxylic acids. In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across its ends.

For the analysis of this compound, a buffer with a pH above its pKa (likely around 4-5) would be used to ensure the analyte is in its anionic (deprotonated) form. Borate or phosphate (B84403) buffers are commonly employed. researchgate.netnih.gov Analytes are separated based on their charge-to-size ratio. The electron-withdrawing cyano group would slightly increase the acidity (lower the pKa) compared to a non-substituted phenylacetic acid, affecting its migration time relative to similar compounds. acs.org Detection is typically performed using an on-column UV detector. nih.gov CE offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption.

Spectrophotometric Methods for Detection and Quantification (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods are based on the absorption or emission of light by the analyte.

UV-Visible (UV-Vis) Spectroscopy: This technique is highly applicable to this compound due to the presence of the substituted benzene (B151609) ring, which acts as a chromophore. A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) would exhibit characteristic absorption maxima in the UV region. Based on structurally similar compounds like 2-(4-Cyanophenylamino)acetic acid, strong absorption bands can be expected. researchgate.netnih.gov A quantitative analysis can be performed by creating a calibration curve that plots absorbance versus concentration, following the Beer-Lambert law. While most simple carboxylic acids absorb around 210 nm, the conjugated system in this molecule would likely result in a primary absorption band at a higher wavelength. libretexts.org

Fluorescence Spectroscopy: The potential for fluorescence analysis is more complex. Aromatic nitriles can exhibit fluorescence, sometimes with dual emission from different excited states. acs.orgacs.org However, the presence of certain functional groups can also lead to fluorescence quenching. researchgate.net Whether this compound is fluorescent would need to be determined experimentally. If it does fluoresce, the technique could offer higher sensitivity and selectivity than UV-Vis absorption. The analysis would involve exciting the sample at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength.

Table 3: Spectroscopic Properties of Related Compounds

| Compound | Technique | Solvent/Conditions | Observed Properties | Reference |

|---|---|---|---|---|

| 2-(4-Cyanophenylamino)acetic acid | UV-Vis | DMSO | Theoretical λmax calculated, indicating strong UV absorbance. | researchgate.netnih.gov |

| Benzonitrile | Fluorescence | Supersonic Jet | Dual fluorescence observed (sharp and broad, red-shifted). | acs.org |

| Propionic Acid | IR | CCl₄ | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹). | libretexts.org |

| Phenylacetic Acid | UV-Vis | - | Absorbs at ~210 nm without further conjugation. | libretexts.org |

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer a promising avenue for the sensitive and rapid detection of this compound. These techniques are predicated on the compound's intrinsic electroactive properties, which can be harnessed for analytical purposes. The presence of both a nitrile (-C≡N) group and a carboxylic acid (-COOH) group on the aromatic ring suggests that the molecule can undergo electrochemical reactions, such as oxidation or reduction, at an electrode surface under specific potential conditions.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for the analysis of this compound. CV can be employed to investigate the electrochemical behavior, including oxidation and reduction potentials, while DPV can provide enhanced sensitivity for quantification. The electrochemical response is typically dependent on the pH of the supporting electrolyte, as the protonation state of the carboxylic acid group influences the molecule's electronic properties and its interaction with the electrode surface.

Below is a table summarizing hypothetical, yet plausible, research findings for the electrochemical detection of this compound based on methodologies applied to analogous compounds.

| Electrode Type | Technique | Matrix | Linear Range (µM) | Limit of Detection (µM) |

| Glassy Carbon Electrode (GCE) | DPV | Phosphate Buffer (pH 7.4) | 5 - 100 | 1.2 |

| Graphene-Modified GCE | SWV | Acetate (B1210297) Buffer (pH 4.5) | 0.5 - 50 | 0.15 |

| Carbon Paste Electrode | DPV | Simulated Biological Fluid | 10 - 200 | 2.5 |

| Phenylacetate-Selective ISE | Potentiometry | Aqueous Solution | 1 - 1000 | 0.8 |

This table is a representation of potential research findings and is for illustrative purposes.

Sample Preparation Strategies for Diverse Academic Research Matrices

The choice of sample preparation technique for this compound is highly dependent on the nature of the matrix and the subsequent analytical method. The goal is to isolate the analyte from interfering substances, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.

For aqueous matrices , such as environmental water samples, solid-phase extraction (SPE) is a highly effective technique. nih.govrsc.org Given the presence of both a polar carboxylic acid group and a less polar aromatic structure, a mixed-mode or a polymeric reversed-phase sorbent would be ideal. The extraction process typically involves conditioning the SPE cartridge, loading the acidified water sample (to ensure the carboxylic acid is in its neutral form), washing away interferences, and finally eluting the analyte with an appropriate organic solvent like methanol or acetonitrile. nih.govnih.gov

In the context of biological matrices like plasma or serum, which are rich in proteins and lipids, more rigorous sample preparation is necessary. nih.govnih.govresearchgate.net Protein precipitation, often achieved by adding a water-miscible organic solvent such as acetonitrile or methanol, is a common first step. nih.gov This is typically followed by either liquid-liquid extraction (LLE) or SPE for further cleanup. For LLE, after protein precipitation and centrifugation, the supernatant can be acidified and extracted with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether. nih.govscielo.brscielo.br The organic layer containing the analyte is then evaporated and reconstituted in the mobile phase for chromatographic analysis.

For solid matrices like soil or sediment in environmental studies, the initial step involves extraction of the analyte from the solid material. rsc.orgresearchgate.net This can be accomplished using techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with a suitable solvent system, for instance, a mixture of acetone (B3395972) and water. rsc.orguwyo.edu The resulting extract would then likely require a cleanup step, such as SPE, to remove co-extracted matrix components before analysis. usgs.gov

The following table outlines potential sample preparation strategies for different research matrices.

| Matrix | Extraction Method | Cleanup/Concentration | Key Parameters |

| River Water | Solid-Phase Extraction (SPE) | Elution with Methanol | Sample pH adjustment to < pKa; Polymeric reversed-phase sorbent. nih.gov |

| Human Plasma | Protein Precipitation followed by LLE | Evaporation and Reconstitution | Precipitation with acetonitrile; Extraction with ethyl acetate at acidic pH. nih.govnih.gov |

| Soil | Pressurized Liquid Extraction (PLE) | Solid-Phase Extraction (SPE) | Extraction with acetone/water; SPE cleanup on a silica-based sorbent. rsc.orgusgs.gov |

| Cell Culture Media | Direct Injection (for dilute samples) | Online SPE (if necessary) | Filtration to remove particulates; Acidification prior to injection. |

This table provides a summary of plausible sample preparation strategies based on established analytical chemistry principles.

Academic Applications of 2 4 Cyano 2,6 Dimethylphenyl Acetic Acid and Its Derivatives

Role as a Versatile Intermediate in Complex Organic Synthesis

The structure of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid makes it a highly versatile intermediate in organic synthesis. Its utility stems from the reactivity of its three key components: the carboxylic acid, the cyano group, and the activated methylene (B1212753) (-CH2-) group.